molecular formula C18H20N2O3 B2472118 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide CAS No. 955738-28-0

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

Cat. No.: B2472118
CAS No.: 955738-28-0
M. Wt: 312.369
InChI Key: MWYXWVBRUVWKER-UHFFFAOYSA-N
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Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a furan ring and a tetrahydroisoquinoline moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

    Introduction of the isobutyryl group: The isobutyryl group can be introduced via acylation reactions using isobutyryl chloride in the presence of a base such as pyridine.

    Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate furan derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the furan or tetrahydroisoquinoline rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as infections, cancer, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Modulating signaling pathways: Influencing pathways involved in cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide can be compared with other similar compounds, such as:

    1,2,3,4-tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core and exhibit similar biological activities.

    Furan derivatives: Compounds containing the furan ring, which may have comparable chemical properties and reactivity.

    Isoquinoline alkaloids: Natural products with structural similarities and diverse biological activities.

The uniqueness of this compound lies in its specific combination of the tetrahydroisoquinoline and furan moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12(2)18(22)20-8-7-13-5-6-15(10-14(13)11-20)19-17(21)16-4-3-9-23-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYXWVBRUVWKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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